molecular formula C7H5BrClF B1524915 1-Bromo-4-chloro-5-fluoro-2-methylbenzene CAS No. 1067882-53-4

1-Bromo-4-chloro-5-fluoro-2-methylbenzene

Cat. No. B1524915
M. Wt: 223.47 g/mol
InChI Key: AKYAOPGWEAILOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08324235B2

Procedure details

1.25 mol of 5-bromo-2-chloro-4-methyl-phenylamine are added to 750 ml of concentrated aqueous HCl and the mixture is stirred at 80° C. until formation of a homogenous suspension, then the mixture is cooled to 0° C. and a solution of 1.38 mmol of sodium nitrite in 330 ml of water is added dropwise over 1 hour. The mixture is stirred for an additional 20 minutes and then a solution of 700 ml of fluoroboric acid (prepared by dissolving 264 g of boric acid in 744 ml of 40% aqueous hydrofluoric acid) is added. After 30 minutes of stirring, the separated fluoroborate is filtered off, washed successively with small amounts of fluoroboric acid solution, ethanol and water, and dried in vacuo. Thermal decomposition of the fluoroborate is carried out in a flask at 130-170° C. The distillate is partitioned between water and diethyl ether. The organic phase is washed successively with 10% aqueous NaOH, 3N aqueous HCl and water, dried over sodium sulfate, filtered and concentrated under reduced pressure. The resulting residue is purified by flash chromatography (SiO2 60 F) to afford the title compound which is identified based on the Rf value.
Quantity
1.25 mol
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
1.38 mmol
Type
reactant
Reaction Step Two
Name
Quantity
330 mL
Type
solvent
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:10])=[CH:4][C:5]([Cl:9])=[C:6](N)[CH:7]=1.Cl.N([O-])=O.[Na+].[F:16][B-](F)(F)F.[H+]>O>[Br:1][C:2]1[CH:7]=[C:6]([F:16])[C:5]([Cl:9])=[CH:4][C:3]=1[CH3:10] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1.25 mol
Type
reactant
Smiles
BrC=1C(=CC(=C(C1)N)Cl)C
Name
Quantity
750 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
1.38 mmol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
330 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
700 mL
Type
reactant
Smiles
F[B-](F)(F)F.[H+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 80° C. until formation of a homogenous suspension
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to 0° C.
STIRRING
Type
STIRRING
Details
The mixture is stirred for an additional 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
After 30 minutes of stirring
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the separated fluoroborate is filtered off
WASH
Type
WASH
Details
washed successively with small amounts of fluoroboric acid solution, ethanol and water
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
Thermal decomposition of the fluoroborate is carried out in a flask at 130-170° C
CUSTOM
Type
CUSTOM
Details
The distillate is partitioned between water and diethyl ether
WASH
Type
WASH
Details
The organic phase is washed successively with 10% aqueous NaOH, 3N aqueous HCl and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue is purified by flash chromatography (SiO2 60 F)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)F)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.